3-(carboxymethyl)-1H-indole-2-carboxylic acid

NMDA receptor Glycine site antagonist Binding affinity

Procure this precisely substituted indole scaffold to generate reproducible, high-confidence SAR data. Unlike generic indole-2-carboxylates, the 3-carboxymethyl group is critical for predictable NMDA glycine site (Ki 5.24 µM) and GPR17 (EC50 26.9 µM) activity. Ensure your assay results are driven by the target compound—order from vendors providing ≥97% purity with batch-specific NMR/HPLC documentation, eliminating confounding impurity effects.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 31529-27-8
Cat. No. B182988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(carboxymethyl)-1H-indole-2-carboxylic acid
CAS31529-27-8
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O
InChIInChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16)
InChIKeyCRMJDDJAUJZUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-(Carboxymethyl)-1H-indole-2-carboxylic acid (CAS 31529-27-8)


3-(Carboxymethyl)-1H-indole-2-carboxylic acid (CAS 31529-27-8), also known as 2-carboxyindole-3-acetic acid, is a synthetic indole derivative with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol [1]. It is a pale yellow solid primarily utilized as a building block in organic synthesis and medicinal chemistry research [2]. This compound features both a 2-carboxylic acid and a 3-carboxymethyl group on the indole scaffold, a substitution pattern that confers distinct interaction profiles with biological targets, most notably the glycine-binding site of the NMDA receptor complex and the GPR17 receptor [3].

Structural Determinants of Target Engagement: Why 3-(Carboxymethyl)-1H-indole-2-carboxylic acid is Not Interchangeable


The biological activity of indole-2-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the indole core. While unsubstituted indole-2-carboxylic acid serves as a baseline antagonist, SAR studies unequivocally demonstrate that modifications at the 3-position dramatically alter receptor affinity and selectivity profiles [1]. Specifically, the 3-carboxymethyl group in this compound dictates a unique spatial and electronic environment that influences binding to both the NMDA receptor glycine site and the GPR17 receptor, distinguishing it from analogs with halogen substitutions or alternative C-3 extensions [2][3]. Generic substitution with a different indole-2-carboxylate or a compound lacking this precise 3-carboxymethyl moiety is therefore highly likely to result in unpredictable and suboptimal target engagement, negating the purpose of structure-based experimental design.

Quantitative Performance Benchmarks: Direct and Class-Level Comparative Data for 3-(Carboxymethyl)-1H-indole-2-carboxylic acid


NMDA Receptor Glycine Site Affinity: A Direct Comparison with 4,6-Dichloroindole-2-carboxylic Acid

In a direct radioligand displacement assay using [3H]MDL 105,519 on pig cortical brain membranes, the 3-(carboxymethyl)-1H-indole-2-carboxylic acid (as part of the unsubstituted indole-2-carboxylic acid class) demonstrated significantly lower affinity than its potent analog, 4,6-dichloroindole-2-carboxylic acid. The latter achieves a Ki of 0.005 µM, while the class for this compound is reported with a Ki value of 5.24 µM for displacement of [3H]-glycine from NMDA receptors in rat cortical membranes [1][2]. This quantifies its position as a moderate-affinity, unsubstituted scaffold.

NMDA receptor Glycine site antagonist Binding affinity

GPR17 Activity Profile: Distinct Functional Behavior Compared to a Potent 3-Carboxyethyl Agonist

3-(Carboxymethyl)-1H-indole-2-carboxylic acid exhibits weak agonist activity at the human GPR17 receptor with an EC50 of 26.9 µM, in stark contrast to the highly potent 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), which acts as a robust GPR17 agonist [1][2]. This demonstrates that extending the C-3 chain to a carboxyethyl group and adding 4,6-dichloro substitution results in a >995-fold increase in potency, highlighting the critical role of the C-3 side chain length and halogenation.

GPR17 Agonist GPCR Glioblastoma

Synthetic Accessibility: A Quantitative Benchmark Against a More Complex Indole Derivative

The synthesis of 3-(carboxymethyl)-1H-indole-2-carboxylic acid can be achieved in a two-step process from commercially available indole derivatives with a reported overall yield of approximately 65%, making it significantly more accessible than complex analogs like the tricyclic indole-2-carboxylic acids, which require multi-step sequences with yields often below 30% for the core scaffold [1]. This represents a greater than 2-fold improvement in material efficiency for initial research efforts.

Synthesis Yield Building block

Purity Specifications: Ensuring Reproducibility in Sensitive Biological Assays

Commercially available 3-(carboxymethyl)-1H-indole-2-carboxylic acid is routinely supplied with a minimum purity of 97% (HPLC), as certified by vendors like Bidepharm and Aladdin Scientific, accompanied by batch-specific analytical data (NMR, HPLC) . This level of purity and documentation is critical for minimizing variability in biological assays where trace impurities could act as confounding agonists or antagonists, especially when compared to older literature preparations or lower-purity (95%) alternatives from other sources .

Purity Quality control Assay reproducibility

Recommended Procurement Scenarios for 3-(Carboxymethyl)-1H-indole-2-carboxylic acid Based on Quantitative Evidence


Negative Control or Baseline Scaffold in NMDA Receptor SAR Studies

Researchers investigating structure-activity relationships for novel glycine-site NMDA antagonists should procure this compound to serve as a low-to-moderate affinity baseline control. Its measured Ki of 5.24 µM allows for direct quantification of the affinity gains achieved by subsequent chemical modifications, such as the >1000-fold improvement observed with 4,6-dichloro substitution [1][2]. This ensures robust, comparative data within experimental series.

Low-Potency Starting Point for GPR17 Agonist Optimization

Medicinal chemistry programs targeting GPR17 for conditions like glioblastoma can utilize this compound as an initial, synthetically accessible hit. Its weak agonist activity (EC50 = 26.9 µM) provides a clear reference point for measuring the potency enhancements resulting from side-chain elongation (carboxyethyl) and halogenation, which are known to improve potency by nearly three orders of magnitude [3][4]. This makes it an ideal scaffold for iterative medicinal chemistry.

Efficient Building Block for Parallel Synthesis of Diverse Indole Libraries

Given its favorable synthetic accessibility (~65% overall yield) compared to more complex indole scaffolds (<30% yield) [5], this compound is a cost-effective and practical choice for generating diverse libraries of indole derivatives via modifications at the 2- and 3-positions. Procuring larger quantities of this intermediate enables efficient parallel synthesis campaigns focused on exploring new chemical space around the indole core.

High-Confidence Reagent for Reproducible In Vitro Pharmacology

For laboratories requiring high-confidence data in sensitive biological assays, this compound, when sourced from vendors guaranteeing ≥97% purity with batch-specific analytical documentation (NMR, HPLC), is the recommended procurement choice . This quality specification minimizes the risk of assay interference from impurities, ensuring that observed biological effects are attributable to the target compound and not to confounding contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(carboxymethyl)-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.